N-Deacetylcolchicine

Vue d'ensemble

Description

N-Deacetylcolchicine is a derivative of colchicine, an alkaloid extracted from plants such as Colchicum autumnale and Gloriosa superba. Colchicine has been historically used for treating gout and other inflammatory conditions. This compound retains the core structure of colchicine but lacks the acetyl group, which modifies its biological activity and toxicity profile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Deacetylcolchicine can be synthesized from colchicine through a series of chemical reactions. One common method involves the hydrolysis of colchicine to remove the acetyl group, resulting in the formation of this compound . The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity colchicine as the starting material, followed by controlled hydrolysis under optimized conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Deacetylcolchicine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-formyldemecolcine, while substitution reactions can yield a variety of functionalized derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action:

N-Deacetylcolchicine exhibits strong cytotoxic properties by interfering with microtubule dynamics. It binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest, particularly during mitosis. This mechanism is crucial in cancer therapy as it targets rapidly dividing cells.

Case Studies:

- A study demonstrated that this compound derivatives can induce microtubule depolymerization and form aggregates in A549 lung cancer cells. The compound was shown to cause morphological changes distinct from other anticancer agents, indicating a unique interaction with the microtubule network .

- Another investigation highlighted a polymeric colchicinoid prodrug derived from this compound that exhibited reduced toxicity while maintaining efficacy as a vascular disrupting agent in melanoma models. This prodrug achieved significant tumor necrosis without the severe side effects typically associated with colchicine .

Anti-Inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit inflammatory responses effectively:

- A comparative study showed that colchicine and its derivatives, including this compound, significantly reduced inflammation in animal models. The results indicated a promising therapeutic index for treating inflammatory conditions .

Microtubule Dynamics Disruption

The ability of this compound to disrupt microtubule dynamics makes it a candidate for developing novel therapies:

- Recent research synthesized new photoswitchable colchicine derivatives that enhance the understanding of how these compounds can be manipulated for targeted therapy using light activation. These derivatives demonstrated increased potency and specificity in disrupting microtubule organization in cancer cells .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively:

- Various derivatives have been synthesized to enhance its efficacy and reduce toxicity. For instance, the incorporation of different substituents has shown varying degrees of cytotoxicity and effects on tubulin polymerization, indicating the potential for tailored therapies based on specific cancer types .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Interferes with microtubule dynamics leading to cell cycle arrest | Induces unique morphological changes in cancer cells; effective as a vascular disrupting agent |

| Anti-inflammatory | Reduces inflammatory responses | Demonstrated significant inhibition of inflammation in animal models |

| Microtubule Disruption | Disrupts microtubule organization in cancer cells | New derivatives show enhanced potency; potential for targeted therapy using light activation |

Mécanisme D'action

N-Deacetylcolchicine exerts its effects primarily by binding to tubulin, a protein that is essential for microtubule formation. By disrupting microtubule dynamics, it inhibits cell division and induces apoptosis. This mechanism is similar to that of colchicine but with potentially different potency and toxicity profiles . The compound also affects various signaling pathways involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Colchicine: The parent compound from which N-Deacetylcolchicine is derived.

N-Formyldemecolcine: Another derivative with modifications to the functional groups.

Tubuloclustin: A highly cytotoxic anti-tubulin compound related to this compound.

Uniqueness: this compound is unique due to its specific structural modifications, which alter its biological activity and toxicity compared to colchicine. Its ability to disrupt microtubule formation while potentially having a different safety profile makes it a valuable compound for research and therapeutic applications .

Activité Biologique

N-Deacetylcolchicine, a derivative of colchicine, has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and comparative studies with related compounds.

This compound primarily exerts its effects through interactions with microtubules, a critical component of the cytoskeleton in eukaryotic cells. The compound disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of colchicine but may differ in potency and selectivity.

Microtubule Dynamics

Research indicates that this compound induces microtubule depolymerization and promotes the formation of tubulin aggregates. In a study involving lung cancer cells (A549), this compound was shown to induce not only microtubule depolymerization but also the formation of small tubulin aggregates and long tubulin fibrils localized mainly around the nuclei, suggesting a unique interaction with tubulin compared to other microtubule inhibitors .

Efficacy in Cancer Models

This compound has been tested in various cancer models, demonstrating significant cytotoxic effects. For instance, a comparative study highlighted that this compound exhibited similar cytotoxicity levels to colchicine against cancer cell lines, indicating its potential as an effective anticancer agent .

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects on macrophages, this compound was conjugated with a peptide targeting CD44. The results showed that while colchicine exhibited significant cytotoxicity at concentrations of 1-25 µM, the conjugated form did not alter macrophage viability, suggesting that targeted delivery may mitigate toxicity while preserving anti-inflammatory properties .

- Combination Therapies : Another investigation explored the combination of this compound with paclitaxel. The findings indicated enhanced therapeutic efficacy when both agents were administered concurrently, leading to improved outcomes in rodent models compared to single-agent therapies .

Anti-Inflammatory Properties

Beyond its anticancer activity, this compound has been investigated for its anti-inflammatory effects. A study involving formaldehyde-induced inflammation demonstrated that while colchicine significantly inhibited inflammation (up to 79% at higher doses), derivatives like N-formyl-N-deacetylcolchicine showed considerably lower activity (around 41%) compared to standard anti-inflammatory agents .

Comparative Analysis with Related Compounds

The biological activities of this compound can be further understood by comparing it with other colchicine derivatives:

| Compound | Cytotoxicity (IC50) | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| Colchicine | 0.5 µM | High | Microtubule depolymerization |

| This compound | Similar to colchicine | Moderate | Microtubule disruption |

| 2-Demethylcolchicine | 1 µM | Low | Microtubule stabilization |

| Paclitaxel | 0.1 µM | Moderate | Microtubule stabilization |

Propriétés

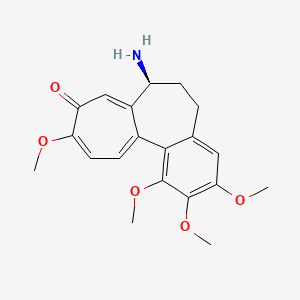

IUPAC Name |

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMXDMZJUJZBX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150161 | |

| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-50-4 | |

| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylcolchicinic acid methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEACETYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IAP3WIO1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.